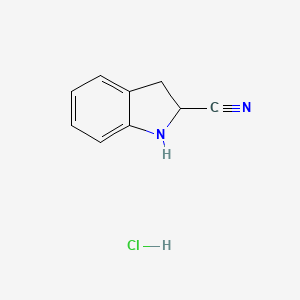

Indoline-2-carbonitrile hydrochloride

Description

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2,3-dihydro-1H-indole-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5H2;1H |

InChI Key |

IUDQEHUUHPRPSM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a widely employed method for constructing indole derivatives, including indoline-2-carbonitrile hydrochloride. This process typically involves:

- Reactants : Phenylhydrazine hydrochloride and ketones or aldehydes.

- Conditions : Acidic medium to facilitate the reaction.

- Mechanism : The reaction proceeds through hydrazone formation, followed by rearrangement into the indole structure.

This method is efficient for generating a variety of indole derivatives and can be adapted for synthesizing this compound by introducing a carbonitrile functional group at the desired position.

Modified Carboxamide Route

A modified procedure for synthesizing this compound involves the following steps:

- Formation of Acyl Chlorides : React thionyl chloride with carboxylic acids in the presence of dimethylformamide (DMF) as a catalyst.

- Ammonia Reaction : Treat acyl chlorides with ammonia to yield carboxamide intermediates.

- Conversion to Carbonitriles : Use phosphorus(V) oxychloride to transform carboxamides into carbonitriles.

This method provides good yields (65–85%) and is suitable for functionalized derivatives.

Palladium-Catalyzed Reactions

Modern synthetic approaches utilize palladium-catalyzed reactions for higher efficiency and yields. These reactions are particularly beneficial for introducing nitrile groups at specific positions on the indoline backbone:

- Catalyst : Palladium complexes.

- Advantages : Enhanced reaction rates and selectivity.

- Applications : Useful for synthesizing derivatives with tailored properties.

Electrophilic Substitution

Electrophilic substitution reactions can be employed to introduce functional groups into the indole structure before converting it into this compound. For example:

- Iodination at position 3 using potassium hydroxide.

- Protection reactions with benzyl bromide to stabilize intermediates.

These steps yield highly functionalized derivatives in high yields (71–92%).

Hydrazine Reduction Method

This method involves reducing nitrotoluene derivatives under mild conditions:

- Raw Materials : Nitrotoluene, diethyl oxalate, hydrazine hydrate.

- Catalyst : Ferrous hydroxide or other inexpensive catalysts.

- Reaction Conditions :

- Temperature: 50–55°C for condensation.

- Pressure: Atmospheric distillation followed by reduction.

This approach offers advantages such as simplicity, high yield, and cost-effectiveness.

Data Table: Comparative Analysis of Synthesis Methods

| Method | Reactants | Catalysts | Yield (%) | Advantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + Ketones/Aldehydes | Acidic medium | High | Simple, versatile |

| Modified Carboxamide Route | Thionyl chloride + Ammonia | DMF + POCl₃ | 65–85 | Good yield, functionalized products |

| Palladium-Catalyzed | Various precursors | Palladium complexes | High | Efficient, selective |

| Electrophilic Substitution | Iodine + Benzyl bromide | Potassium hydroxide | 71–92 | High yield, stable intermediates |

| Hydrazine Reduction | Nitrotoluene + Diethyl oxalate | Ferrous hydroxide | Moderate | Cost-effective, scalable |

Chemical Reactions Analysis

Types of Reactions: Indoline-2-carbonitrilehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

While there is no information about "Indoline-2-carbonitrile hydrochloride," the search results discuss indoline and indole derivatives and their applications.

Applications of Indoline and Indole Derivatives

Indoline and indole derivatives have notable applications in drug design and medicinal chemistry, particularly as anti-inflammatory agents and as starting materials for synthesizing Angiotensin Converting Enzyme (ACE) inhibitors and antihypertensive agents .

Scientific Research Applications

- ACE Inhibitors and Antihypertensive Agents Indoline-2-carboxylic acids serve as starting materials in the preparation of N-(3-mercapto-2-alkyl-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acids and N-(2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acids, which exhibit pharmacological properties as ACE inhibitors and antihypertensive agents .

- Anti-inflammatory Drugs Indoline-based compounds can inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). One compound, in particular, demonstrated remarkable efficacy in murine models of peritonitis and asthma, suggesting its potential in treating inflammatory diseases .

- Synthesis of Indole-2-carbonitrile Derivatives Substituted indole-2-carbonitriles can be created through cross-coupling reactions and have the potential to be useful in drug design .

Table 1: reported characteristics

| Characteristics | Compound 73 |

|---|---|

| IC50 for 5-LOX | 0.41 ± 0.01 μM |

| IC50 for sEH | 0.43 ± 0.10 μM |

| In vivo efficacy | Showed remarkable efficacy in both peritonitis and asthma murine models |

Case Studies

- US4485241A : Details the reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids using lithium, sodium, or potassium in liquid ammonia as a reducing agent . The process allows indoline-2-carboxylic acid to be obtained directly in high purity and good yields .

- US4535168A : Focuses on the preparation of indoline-2-carboxylic acid via the reduction of an indole-2-carboxylic acid or ester with stannous chloride and dry hydrogen chloride gas . The resulting indoline-2-carboxylic acid ester tin complex can then be converted to the indoline-2-carboxylic acid in one step .

- PMC9661480 : Describes the identification of an indoline derivative as a 5-LOX inhibitor, guiding the design of new analogs. These compounds underwent extensive in vitro investigation revealing dual 5-LOX/sEH inhibitors, with compound 73 showing the most promising activity. When challenged in vivo, compound 73 showed remarkable efficacy in both peritonitis and asthma murine models, confirming the potential of these dual inhibitors in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of indoline-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. For instance, indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for their role as enzyme inhibitors and their therapeutic potential .

Comparison with Similar Compounds

Indole-2-carboxamide: Known for its strong enzyme inhibitory properties.

Indole-3-acetic acid: A plant hormone with significant biological activity.

Indole-2-carboxylate: Used in various synthetic applications and known for its biological activities.

Uniqueness: Indoline-2-carbonitrilehydrochloride stands out due to its specific structural features and its potential applications in neuroprotection and enzyme inhibition. Its unique combination of properties makes it a valuable compound for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.